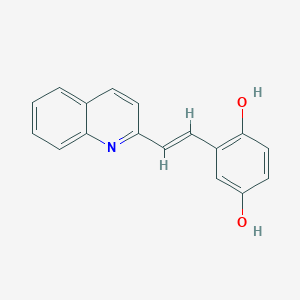
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol is a compound that features a quinoline moiety attached to a benzene ring through a vinyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol typically involves the condensation of quinoline-2-carbaldehyde with 2,5-dihydroxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit angiogenesis.
Medicine: Studied for its potential therapeutic effects in treating diseases like colorectal cancer.
Industry: Used in the development of fluorescent dyes and materials for optoelectronic applications.
Wirkmechanismus
The mechanism of action of (E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol involves its interaction with molecular targets such as cysteinyl leukotriene receptors. By binding to these receptors, the compound can inhibit angiogenesis, which is crucial for its anti-cancer properties . The pathways involved include the inhibition of vascular endothelial growth factor (VEGF) signaling, which is essential for blood vessel formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quininib: A similar compound with anti-angiogenic properties.
BODIPY Dyes: Compounds with similar structural features used in fluorescent dye applications.
Uniqueness
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol is unique due to its dual functionality as both a potential therapeutic agent and a material for optoelectronic applications. Its ability to inhibit angiogenesis while also being used in the development of fluorescent dyes sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C17H13NO2 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
2-[(E)-2-quinolin-2-ylethenyl]benzene-1,4-diol |
InChI |
InChI=1S/C17H13NO2/c19-15-9-10-17(20)13(11-15)6-8-14-7-5-12-3-1-2-4-16(12)18-14/h1-11,19-20H/b8-6+ |
InChI-Schlüssel |
AJWZPCJLZJPJJG-SOFGYWHQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=C(C=CC(=C3)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=C(C=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


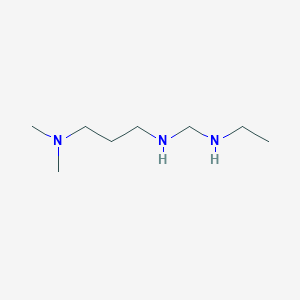

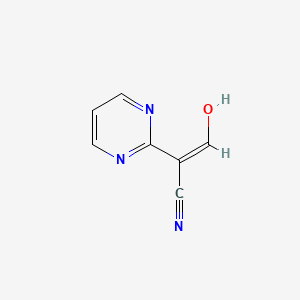
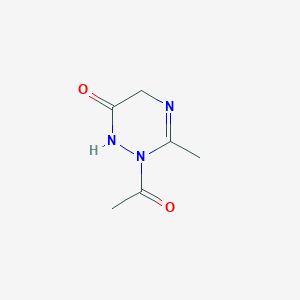
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106194.png)
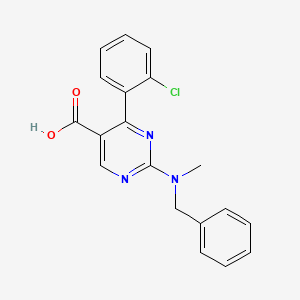


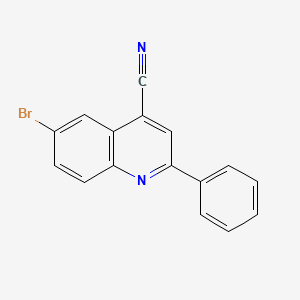
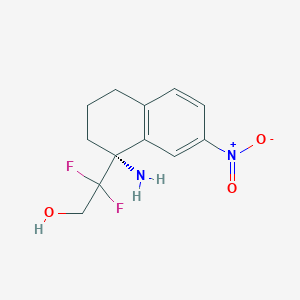
![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)
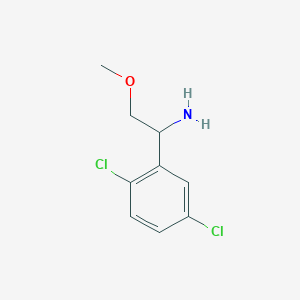

![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
